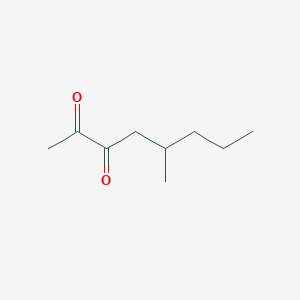

5-Methyloctane-2,3-dione

Beschreibung

5-Methyloctane-2,3-dione is a diketone compound characterized by an eight-carbon chain (octane backbone) with a methyl substituent at the fifth carbon and two ketone groups at positions 2 and 2. Diketones like 2,3-butanedione (commonly known as diacetyl) are well-documented in flavor and fragrance industries due to their buttery aroma . The extended carbon chain and methyl group in this compound likely influence its lipophilicity, volatility, and reactivity compared to simpler diketones, suggesting niche applications in organic synthesis or specialty chemicals.

Eigenschaften

CAS-Nummer |

59020-81-4 |

|---|---|

Molekularformel |

C9H16O2 |

Molekulargewicht |

156.22 g/mol |

IUPAC-Name |

5-methyloctane-2,3-dione |

InChI |

InChI=1S/C9H16O2/c1-4-5-7(2)6-9(11)8(3)10/h7H,4-6H2,1-3H3 |

InChI-Schlüssel |

QEAIKCJSMDKTMW-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(C)CC(=O)C(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyloctane-2,3-dione typically involves the oxidation of 5-methyloctane-2,3-diol. This can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, this compound can be produced through a similar oxidation process but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyloctane-2,3-dione undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of carboxylic acids.

Reduction: Reduction reactions can convert the diketone into corresponding diols.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) in dry ether or tetrahydrofuran (THF).

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Diols.

Substitution: Various alkylated or arylated derivatives.

Wissenschaftliche Forschungsanwendungen

5-Methyloctane-2,3-dione has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 5-Methyloctane-2,3-dione involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 5-Methyloctane-2,3-dione with structurally or functionally related 2,3-dione derivatives, categorized by their applications:

Flavor and Aroma Compounds

- Butane-2,3-dione (Diacetyl): Structure: Four-carbon chain with two adjacent ketones. Applications: Key aroma compound in dairy products (e.g., butter, cheese) and fermented beverages . Key Data: Detected via GC-MS in food studies; concentrations vary with production conditions (e.g., milk type, fermentation time) .

Pharmaceutical Derivatives

- Piperazine-2,3-dione Derivatives :

- Structure : Piperazine ring fused with a 2,3-dione moiety.

- Applications : Anthelmintic agents against parasites like Enterobius vermicularis and Fasciola hepatica.

- Key Data :

- Lipophilicity (ClogP) ranges from 1.2–3.5, significantly higher than piperazine (ClogP = −1.1), enhancing membrane permeability .

Derivatives with 4-substituted benzyl groups showed 70–90% parasite growth inhibition at 100 µg/mL .

- Comparison : this compound lacks the cyclic piperazine structure, likely reducing its bioactivity but offering a flexible scaffold for prodrug development.

Indolin-2,3-dione Derivatives :

- Structure : Indole backbone fused with a 2,3-dione group.

- Applications : Selective ligands for sigma (σ) receptors, particularly σ2 subtypes.

- Key Data :

- Low σ1 affinity (Ki > 800 nM) but high σ2 affinity (Ki = 42 nM) and selectivity (σ1/σ2 ratio > 72) .

- Comparison : The rigid indole scaffold in indolin-2,3-dione contrasts with this compound’s aliphatic chain, highlighting how ring systems and substituents dictate receptor selectivity.

Agrochemicals

- Procymidone, Vinclozolin, and Iprodione :

- Structure : Heterocyclic 2,3-diones with halogenated aryl groups.

- Applications : Fungicides targeting Botrytis and Monilinia species.

- Key Data :

- Procymidone and iprodione inhibit fungal glycerol synthesis .

- Comparison : this compound’s lack of halogenated substituents and heterocyclic rings likely limits its antifungal potency but suggests utility as a synthetic intermediate.

Table 1: Comparative Analysis of 2,3-Dione Derivatives

Research Findings and Implications

- Structural Influences: Chain Length: Longer chains (e.g., this compound vs. butane-2,3-dione) reduce volatility and increase lipophilicity, favoring non-polar applications. Ring Systems: Cyclic 2,3-diones (e.g., piperazine, indolin derivatives) enhance bioactivity via conformational rigidity and target binding . Substituents: Halogenated aryl groups (e.g., in agrochemicals) enhance antifungal activity but raise environmental concerns .

- Contradictions: Indolin-2,3-dione’s σ2 selectivity contrasts with benzoxazolone derivatives’ σ1 affinity, underscoring the impact of minor structural changes (e.g., additional carbonyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.